5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 294651-53-9
Cat. No.: VC4984433
Molecular Formula: C12H6F3N3O2S
Molecular Weight: 313.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294651-53-9 |
|---|---|
| Molecular Formula | C12H6F3N3O2S |
| Molecular Weight | 313.25 |
| IUPAC Name | 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20) |
| Standard InChI Key | CVWQXSRDDMGZQX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Key Functional Groups
Core Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system is a bicyclic heterocycle comprising fused pyrazole and pyrimidine rings. This scaffold is electronically versatile, allowing for regioselective substitutions at positions 2, 5, and 7. The planar structure facilitates π-π stacking interactions with biological targets, while nitrogen atoms at positions 1 and 8 enable hydrogen bonding .
Substituent Contributions
-
Thiophen-2-yl Group (Position 5): The thiophene ring enhances lipophilicity and introduces sulfur-based pharmacophoric features, which can modulate target binding through hydrophobic interactions and potential sulfur-π interactions .
-
Trifluoromethyl Group (Position 7): The -CF3 group improves metabolic stability and membrane permeability via its electron-withdrawing effects and resistance to oxidative degradation .
-
Carboxylic Acid (Position 2): This moiety provides a site for salt formation, solubility modulation, and hydrogen-bonding interactions with enzymatic active sites .
Table 1: Structural and Physicochemical Properties
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions to form dihydroxy intermediates, which are subsequently chlorinated using POCl₃ .
C–O Bond Activation and SNAr Reactions
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) activates the lactam C–O bond in 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, enabling nucleophilic substitution with amines or thiols at position 5. This method achieves yields exceeding 90% for derivatives like 5-morpholino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
Suzuki–Miyaura Cross-Coupling
Arylation at position 3 is accomplished via palladium-catalyzed coupling with boronic acids. For instance, 3-bromo-5-morpholino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine reacts with 4-fluorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to yield bifunctionalized analogues in 85–92% yields .
Table 2: Representative Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| C–O Activation with PyBroP | Et₃N, 1,4-dioxane, 110°C | 94 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 85–92 | |
| Chlorination of Dihydroxy Core | POCl₃, reflux | 61 |
| Target | Activity (IC₅₀/EC₅₀) | Mechanism Notes | Reference |
|---|---|---|---|
| Pim1 Kinase | 12 nM | Competitive ATP binding | |
| TNF-α Production | 70% inhibition at 10 μM | NF-κB pathway modulation | |
| PDE4B | 0.8 μM | Allosteric site interaction |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Despite its carboxylic acid group, the compound exhibits limited aqueous solubility (log S = -4.2) due to the hydrophobic trifluoromethyl and thiophene groups. Calculated log P (3.1) suggests moderate membrane permeability .
Metabolic Stability
In vitro microsomal assays show a half-life of >120 minutes in human liver microsomes, with the -CF₃ group resisting cytochrome P450-mediated oxidation. Primary metabolites result from thiophene ring oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume